An In-depth Technical Guide to Tris(3-fluorophenyl)phosphine (CAS: 23039-94-3)
An In-depth Technical Guide to Tris(3-fluorophenyl)phosphine (CAS: 23039-94-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tris(3-fluorophenyl)phosphine, a key organophosphorus ligand in modern chemistry. It covers its chemical and physical properties, detailed synthesis and experimental protocols, and its applications in catalysis, offering valuable insights for its use in research and development.
Core Chemical and Physical Properties
Tris(3-fluorophenyl)phosphine is a white to off-white solid with a molecular formula of C₁₈H₁₂F₃P.[1][2] It is an air-sensitive compound that should be stored under an inert atmosphere.[3] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 23039-94-3 | [4] |
| Molecular Formula | C₁₈H₁₂F₃P | [1][2] |
| Molecular Weight | 316.26 g/mol | [1] |
| Melting Point | 62 °C | [3] |
| Boiling Point | 371.1 ± 37.0 °C (Predicted) | [3] |
| Appearance | White to off-white solid/powder | [1][2] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |
| Solubility | Insoluble in water | [5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of Tris(3-fluorophenyl)phosphine. The expected chemical shifts and coupling constants can be inferred from related structures.
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-7.8 ppm).
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and phosphorus atoms. Carbon-phosphorus coupling (J-coupling) is a characteristic feature.
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³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a single resonance, characteristic of a triarylphosphine. For triphenylphosphine, the ³¹P NMR chemical shift is around -6 ppm. The fluorine substitution in Tris(3-fluorophenyl)phosphine is expected to shift this value slightly.
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¹⁹F NMR: The fluorine-19 NMR spectrum will provide information about the fluorine environments in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of Tris(3-fluorophenyl)phosphine will exhibit characteristic absorption bands for the C-F and P-C bonds, as well as the aromatic C-H and C=C stretching and bending vibrations.
Mass Spectrometry (MS): The mass spectrum of Tris(3-fluorophenyl)phosphine will show a molecular ion peak (M⁺) at m/z = 316.[4] The fragmentation pattern will be characteristic of triarylphosphines, with fragments corresponding to the loss of fluorophenyl groups.
Synthesis Protocol
The most common and effective method for the synthesis of triarylphosphines, including Tris(3-fluorophenyl)phosphine, is the Grignard reaction. This involves the reaction of a Grignard reagent, formed from the corresponding aryl halide, with phosphorus trichloride.[3][6]
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is adapted from general procedures for the synthesis of triarylphosphines.[1][6]
Materials:
-
1-Bromo-3-fluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl₃)
-
Iodine crystal (as initiator)
-
Anhydrous solvent for extraction (e.g., diethyl ether)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-bromo-3-fluorobenzene in anhydrous diethyl ether or THF.
-
Add a small amount of the 1-bromo-3-fluorobenzene solution to the magnesium turnings. The reaction should start, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining 1-bromo-3-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent (3-fluorophenylmagnesium bromide).
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In the dropping funnel, place a solution of phosphorus trichloride in anhydrous diethyl ether or THF (a stoichiometric amount, typically a 3:1 molar ratio of Grignard reagent to PCl₃).
-
Add the phosphorus trichloride solution dropwise to the stirred Grignard reagent solution at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Applications and Experimental Protocols
Tris(3-fluorophenyl)phosphine is primarily used as a ligand in transition metal catalysis and as a reagent in organic synthesis.[2] The electron-withdrawing nature of the fluorine atoms modifies the electronic properties of the phosphorus atom, influencing the reactivity and selectivity of the catalytic system.
Application in Catalysis
While specific protocols for Tris(3-fluorophenyl)phosphine are not abundant in the literature, its structural similarity to other fluorinated triarylphosphines, such as Tris(4-fluorophenyl)phosphine, suggests its utility in a variety of cross-coupling reactions. These include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[7]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Illustrative)
The following is an illustrative protocol for a Suzuki-Miyaura cross-coupling reaction where Tris(3-fluorophenyl)phosphine could be employed as a ligand. This protocol is based on general procedures for similar reactions.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
Arylboronic acid
-
Palladium catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Tris(3-fluorophenyl)phosphine ligand
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF/water mixture)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium precursor (e.g., 1-5 mol%), and Tris(3-fluorophenyl)phosphine ligand (typically in a 1:2 to 1:4 Pd:ligand ratio).
-
Add the base (2.0-3.0 mmol) and the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction with Acrylic Acid Derivatives
Tris(3-fluorophenyl)phosphine has been shown to react with acrylic acid and its derivatives to synthesize new quaternary phosphonium salts. These compounds have been evaluated for their in vitro antimicrobial activity.
Reaction Mechanisms and Workflows
Synthesis Workflow
The synthesis of Tris(3-fluorophenyl)phosphine via the Grignard reaction can be visualized as a straightforward workflow.
Caption: Synthesis workflow for Tris(3-fluorophenyl)phosphine.
General Catalytic Cycle for Cross-Coupling Reactions
Tris(3-fluorophenyl)phosphine acts as a ligand (L) in palladium-catalyzed cross-coupling reactions. The general mechanism involves a series of steps that constitute a catalytic cycle.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Safety Information
Tris(3-fluorophenyl)phosphine is a hazardous chemical and should be handled with appropriate safety precautions.
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.
This technical guide provides a solid foundation for understanding and utilizing Tris(3-fluorophenyl)phosphine in a research and development setting. For more specific applications and detailed procedures, consulting the primary literature is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. tris(3-fluorophenyl)phosphine, CasNo.23039-94-3 Beijing Greenchem Technology Co.,Ltd. ( Panjin Greenchem Technology Co.Ltd .) China (Mainland) [greenchem1.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tris(3-fluorophenyl)phosphine | C18H12F3P | CID 140988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
